Verapamil

P-glycoprotein Multidrug Resistance Pharmacokinetic Interaction

Verapamil (CAS: 38321-02-7), commercially supplied as a racemic mixture of D- and L- isomers, is a phenylalkylamine-class L-type calcium channel blocker that distinguishes itself from the dihydropyridine and benzothiazepine subclasses through pronounced cardiac depressant effects. It is also a well-characterized inhibitor of the efflux transporter P-glycoprotein (P-gp), which modulates multidrug resistance and blood-brain barrier penetration.

Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
CAS No. 38321-02-7
Cat. No. B1218737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil
CAS38321-02-7
SynonymsCalan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Molecular FormulaC27H38N2O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
InChIKeySGTNSNPWRIOYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001;  Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane;  soluble in benzene, ether;  freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil (CAS 38321-02-7): A Non-Dihydropyridine L-Type Calcium Channel Blocker with Dual P-gp Inhibition and Stereoselective Pharmacodynamics


Verapamil (CAS: 38321-02-7), commercially supplied as a racemic mixture of D- and L- isomers, is a phenylalkylamine-class L-type calcium channel blocker that distinguishes itself from the dihydropyridine and benzothiazepine subclasses through pronounced cardiac depressant effects [1]. It is also a well-characterized inhibitor of the efflux transporter P-glycoprotein (P-gp), which modulates multidrug resistance and blood-brain barrier penetration [2]. Key differential features include stereoselective first-pass metabolism favoring the less potent D-isomer after oral administration, and a vascular-to-myocardial selectivity index near 1.0, indicating balanced cardiac and peripheral actions [3].

Verapamil: Why Generic Substitution Among Calcium Channel Blockers is Scientifically Invalid


Verapamil cannot be considered interchangeable with other calcium channel blockers (CCBs) such as diltiazem, nifedipine, or amlodipine due to profound differences in tissue selectivity, hemodynamic profile, and molecular off-target activity [1]. As demonstrated in comparative hemodynamic studies, verapamil exerts balanced cardiac and vascular effects (vascular-to-myocardial selectivity index = 0.92), while felodipine is highly vasoselective (103) and diltiazem shows modest vasoselectivity (8.9) [2]. These distinctions translate into clinically meaningful differences in heart rate response, cardiac output, and the risk of atrioventricular (AV) conduction delay [3]. Furthermore, verapamil's unique P-glycoprotein inhibitory profile introduces drug-drug interaction liabilities not shared by most dihydropyridines, making substitution in multi-drug regimens potentially hazardous [4].

Verapamil Quantitative Evidence Guide: Validated Comparative Data for Scientific Selection


P-glycoprotein Inhibition: Verapamil Exhibits Broad Spectrum IC50 of 1.1-6.3 µM, Differentiating it from Selective Inhibitors

Verapamil acts as a broad-spectrum P-glycoprotein (P-gp) inhibitor with IC50 values ranging from 1.1 µM for digoxin transport inhibition in Caco-2 cells to 6.3 µM in high-throughput screening assays [1]. This non-selectivity distinguishes it from tailored inhibitors like L-754,394, which achieves a P-gp-to-CYP3A4 selectivity ratio exceeding 200, whereas verapamil's ratio is 1.5, indicating near-equal inhibition of both efflux transport and metabolic clearance [2].

P-glycoprotein Multidrug Resistance Pharmacokinetic Interaction

Cardiac Dromotropic Potency: L-Verapamil is 10- to 18-fold More Potent than D-Verapamil in Prolonging AV Conduction (EC50)

The racemic mixture of verapamil comprises D- and L-isomers with markedly different potencies at the atrioventricular (AV) node. In humans, L-verapamil exhibited an EC50 for PR interval prolongation of 17.7 ng/mL, compared to 188.9 ng/mL for D-verapamil, representing a 10.7-fold potency difference [1]. An independent study confirmed this finding, reporting an 11-fold difference in EC50 (L: 36.9 ng/mL vs. D: 363.1 ng/mL) [2].

Stereoselective Pharmacology Atrioventricular Conduction Cardiac Electrophysiology

Vascular vs. Myocardial Selectivity: Verapamil is Non-Selective (Index = 0.92) Compared to Felodipine (103) and Diltiazem (8.9)

Verapamil exhibits a vascular-to-myocardial selectivity index of 0.92 in isolated rat portal vein and papillary muscle preparations, indicating roughly equal potency for inhibiting vascular smooth muscle contraction and cardiac muscle contractility [1]. This contrasts sharply with felodipine (index = 103) and diltiazem (index = 8.9), which preferentially target vascular tissue, thereby minimizing negative inotropic effects [1].

Vascular Selectivity Cardiodepression In Vitro Pharmacology

Exercise Hemodynamics: Verapamil Minimally Increases Heart Rate (+1.5%) vs. Amlodipine (+19.4%), Reflecting Cardiac Depressant Profile

In a prospective, randomized study of 30 patients with coronary artery disease, equivalent hypotensive doses of intravenous verapamil, diltiazem, and amlodipine produced distinct hemodynamic signatures during supine bicycle exercise [1]. Verapamil increased heart rate by only 1.5%, whereas amlodipine increased it by 19.4% (p < 0.01) [1]. Concurrently, systemic vascular resistance fell more substantially with amlodipine than with verapamil (p < 0.05) [1].

Hemodynamics Exercise Tolerance Coronary Artery Disease

Coronary Vasorelaxant Potency: Verapamil Exhibits Threefold Lower Potency Against Phenylephrine/NA-Mediated Contraction vs. Serotonin/K+-Mediated Contraction

In isolated dog coronary artery rings, verapamil demonstrated constrictor-dependent vasorelaxant potency [1]. While nifedipine was most potent against K+-induced contractions, verapamil was similarly effective against both K+ and serotonin-induced contractions but exhibited threefold lower potency against contractions evoked by phenylephrine (PE) or noradrenaline (NA) [1]. Glyceryl trinitrate, in contrast, showed uniform potency (IC50 = 0.1-0.3 µM) regardless of the constrictor agent [1].

Coronary Vasospasm Constrictor-Dependent Potency Ex Vivo Pharmacology

Verapamil Optimal Application Scenarios: Evidence-Based Procurement Guidance


Cardiac Electrophysiology and Arrhythmia Modeling: Exploiting Low Vasoselectivity for AV Nodal Blockade

Verapamil is the calcium channel blocker of choice for in vitro and in vivo models of supraventricular tachycardia (SVT) and atrial fibrillation rate control. Its vascular-to-myocardial selectivity index of 0.92 [1] and the 10- to 18-fold greater dromotropic potency of its L-isomer [2] underpin its pronounced negative dromotropic effect. For electrophysiology studies requiring AV nodal suppression without the confounding reflex tachycardia induced by vasoselective dihydropyridines (+19.4% for amlodipine vs. +1.5% for verapamil during exercise) [3], racemic verapamil or isolated L-verapamil provides a validated tool.

P-glycoprotein (P-gp) and CYP3A4 Transporter Interaction Studies: Use as a Dual Inhibitor Probe

Verapamil serves as a well-characterized dual inhibitor of P-glycoprotein (IC50 = 1.1-6.3 µM) [4] and CYP3A4, with a selectivity ratio near unity (1.5) [5]. This property makes it a suitable positive control or test compound in ADME assays designed to evaluate the combined impact of efflux transporter and metabolic enzyme inhibition on drug bioavailability. For experiments requiring selective P-gp inhibition without CYP3A4 confounding, compounds like PSC 833 or L-754,394 should be procured instead [5].

Isolated Vessel Pharmacology: Modeling Coronary Vasospasm of Specific Etiologies

In isolated vessel studies, verapamil's constrictor-dependent potency profile—effective against K+ and serotonin but threefold less potent against α-adrenoceptor agonists (PE/NA) [6]—enables researchers to discriminate between vasospasm mechanisms. When modeling depolarization-induced or serotoninergic vasospasm, verapamil is a suitable agent; for α-adrenergic vasospasm, alternative agents or combinations may be more appropriate [6].

Comparative Hemodynamic Research: Benchmarking Cardiac vs. Vascular Effects

Verapamil's balanced hemodynamic profile (minimal heart rate change, unchanged cardiac index, reduced cardiac double product) [3][7] makes it an essential reference compound in comparative studies of calcium channel blockers. It serves as a benchmark for 'non-vasoselective, cardiac-active' CCB pharmacology against which more vasoselective agents (e.g., felodipine, index 103) [1] and mixed agents (e.g., diltiazem, index 8.9) [1] can be contrasted.

Quote Request

Request a Quote for Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.